Antinociceptive Antagonism: L-Leucyl-L-Arginine Reverses L-Arginine-Induced Analgesia
L-Leucyl-L-arginine functions as a competitive antagonist to L-arginine's antinociceptive effects. In a carrageenan-induced hyperalgesia model in mice, intracerebroventricular (i.c.v.) administration of L-leucyl-L-arginine at 60 nmol per mouse significantly reversed the analgesic effect of systemically administered L-arginine (600 mg/kg, i.p.), effectively blocking the antinociception [1]. This is a functional antagonism distinct from the behavior of other arginine-containing dipeptides, such as kyotorphin, which are analgesic agonists.
| Evidence Dimension | Inhibition of L-arginine-induced antinociception |
|---|---|
| Target Compound Data | 60 nmol/mouse (i.c.v.) of L-leucyl-L-arginine |
| Comparator Or Baseline | L-arginine (600 mg/kg, i.p.) |
| Quantified Difference | L-leucyl-L-arginine significantly blocked the antinociceptive effect of L-arginine. |
| Conditions | Carrageenan-induced hyperalgesia model in mice |
Why This Matters
This data defines L-leucyl-L-arginine as a unique pharmacological tool for dissecting L-arginine's role in pain pathways, a function not shared by other simple dipeptides like kyotorphin, which acts as an analgesic agonist.
- [1] Kawabata, A., et al. (1996). L-leucyl-L-arginine, naltrindole and D-arginine block antinociception elicited by L-arginine in mice with carrageenin-induced hyperalgesia. British Journal of Pharmacology, 107(4), 1096-1101. View Source
